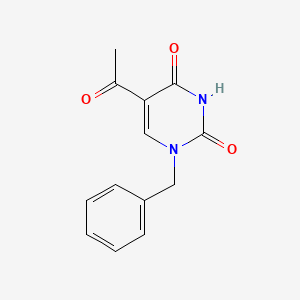![molecular formula C9H15ClN2O2 B2362314 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide CAS No. 2411307-94-1](/img/structure/B2362314.png)
2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of piperidine compounds and is often referred to as 'compound 1' in literature.
作用機序
The mechanism of action of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide involves its binding to the hydrophobic pocket of MDM2, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, this compound leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. The antiviral activity of this compound is attributed to its ability to inhibit the viral replication process by targeting the viral protease enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of Parkinson's disease, it has been reported to protect dopaminergic neurons from oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the replication of hepatitis C virus and dengue virus in vitro.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide in lab experiments include its high potency and selectivity towards MDM2, which makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess antiviral and neuroprotective properties, which can be explored for the development of therapeutics for viral infections and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety.
将来の方向性
The potential applications of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide in medicinal chemistry are vast and varied. Some of the future directions for research in this field include the development of more potent and selective analogs of this compound for the treatment of cancer and viral infections. Additionally, the neuroprotective effects of this compound can be further explored for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Huntington's disease. Furthermore, the mechanism of action of this compound can be studied in more detail to gain a better understanding of its interactions with MDM2 and other proteins involved in cancer and viral infections.
合成法
The synthesis of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide involves the reaction of 4-methyl-2-oxopiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(chloromethyl) acetamide in the presence of a base, such as triethylamine, to yield the final product. The synthesis of this compound has been reported in several literature sources, with slight variations in the reaction conditions.
科学的研究の応用
2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide has been primarily investigated for its potential as a therapeutic agent for various diseases. Several studies have reported its efficacy as an inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development of cancer. Additionally, this compound has been shown to possess antiviral activity against the hepatitis C virus and dengue virus. Furthermore, it has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6-2-3-11-9(14)7(6)5-12-8(13)4-10/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYXOGJMENVGSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)
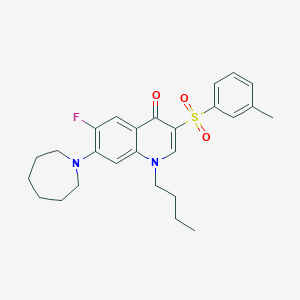
![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
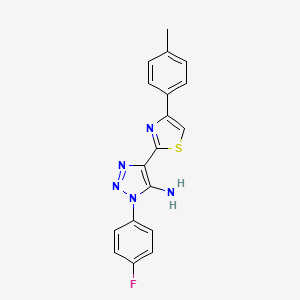
![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)
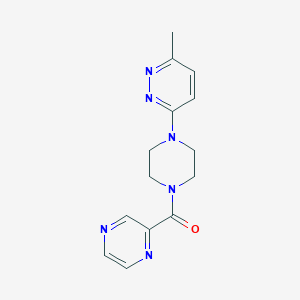
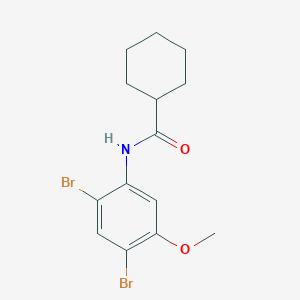
![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)


